5,6-diamino-1H-pyrimidin-4-one
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Overview
Description
5,6-Diamino-1H-pyrimidin-4-one: is a heterocyclic organic compound with the molecular formula C4H6N4O . It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its significant role in various biological and chemical processes, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-diamino-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of malonic methyl ester nitrile with guanidine salt in a methanol solution of sodium methylate. This reaction proceeds through a ring-closure mechanism, followed by the recovery of by-products and concentration of the filtrate .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product. The recycling of solvents and reagents is also a key aspect of industrial production to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 5,6-Diamino-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese (IV) oxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of amino groups with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Manganese (IV) oxide in an appropriate solvent.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Various reagents depending on the desired substitution, such as thionyl chloride for chlorination.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
Chemistry: 5,6-Diamino-1H-pyrimidin-4-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor to biologically active molecules. Its structure is similar to that of nucleic acid bases, making it relevant in the study of DNA and RNA analogs .
Medicine: Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of various active ingredients highlights its industrial significance .
Mechanism of Action
The mechanism of action of 5,6-diamino-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 4,5-Diamino-6-hydroxypyrimidine
- 4,5-Diamino-6-hydroxypyrimidine
- 4,5-Diamino-6-hydroxypyrimidine
Comparison: 5,6-Diamino-1H-pyrimidin-4-one is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it exhibits distinct reactivity and biological activity. For example, its amino groups at positions 5 and 6 provide unique sites for chemical modification, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
5,6-diamino-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRHKLKFADDKHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C(=C(N1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C(=C(N1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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